Superior H1 Receptor Antagonism vs. Diphenylmethyl Congener: A 5.62 nM KD Validation
In a comparative evaluation of chromone derivatives, the compound 7-[[3-[4-(diphenylmethylene)piperidin-1-yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran (incorporating the 4-(diphenylmethylene)piperidine scaffold) exhibited a dissociation constant (KD) of 5.62 nM for the H1 histamine receptor in guinea pig lung membranes [1]. In contrast, analogous compounds bearing a diphenylmethylpiperidine or diphenylmethoxypiperidine scaffold showed significantly weaker binding, underscoring the critical role of the methylene bridge in optimizing H1 affinity [1].
| Evidence Dimension | H1 Histamine Receptor Binding Affinity (KD) |
|---|---|
| Target Compound Data | 5.62 nM |
| Comparator Or Baseline | Diphenylmethyl- and diphenylmethoxy-piperidine analogs (values not explicitly provided but noted as significantly weaker) |
| Quantified Difference | Sub-nanomolar to low nanomolar affinity vs. significantly weaker binding for comparators |
| Conditions | Radioligand binding assay using guinea pig lung membranes |
Why This Matters
This high affinity validates the diphenylmethylene moiety's superiority for H1-targeted antihistamine development, guiding procurement for programs requiring potent H1 antagonism.
- [1] Zhang, M. Q., et al. (1995). (Piperidinylalkoxy)chromones: Novel Antihistamines with Additional Antagonistic Activity against Leukotriene D4. Journal of Medicinal Chemistry, 38(13), 2472–2477. View Source
